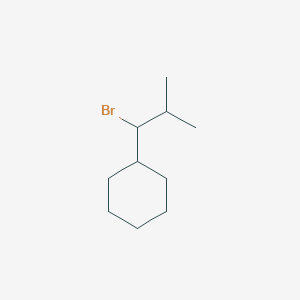

(1-Bromo-2-methylpropyl)cyclohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-Bromo-2-methylpropyl)cyclohexane” is a chemical compound with the molecular formula C10H19Br . It has an average mass of 219.162 Da and a monoisotopic mass of 218.067001 Da .

Molecular Structure Analysis

The molecular structure of “(1-Bromo-2-methylpropyl)cyclohexane” consists of a cyclohexane ring with a (1-bromo-2-methylpropyl) group attached . The exact 3D conformation would depend on the specific conditions and environment.Physical And Chemical Properties Analysis

“(1-Bromo-2-methylpropyl)cyclohexane” has a density of 1.2±0.1 g/cm3, a boiling point of 237.5±9.0 °C at 760 mmHg, and a flash point of 94.1±10.2 °C . It has a molar refractivity of 53.9±0.3 cm3, and a polarizability of 21.4±0.5 10-24 cm3 . It has no H bond acceptors or donors, and two freely rotating bonds .Applications De Recherche Scientifique

Intramolecular Bromo-Amination

Intramolecular bromo-amination of cyclohexadiene derivatives has been utilized for one-pot discrimination of olefins within the cyclohexane system, leading to the asymmetric synthesis of complex molecules like (-)-gamma-lycorane (Fujioka et al., 2006).

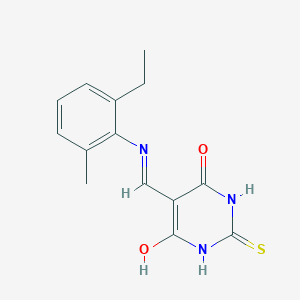

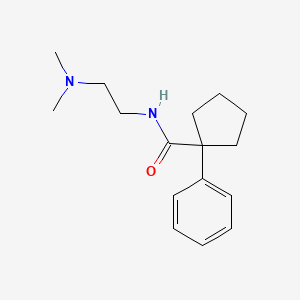

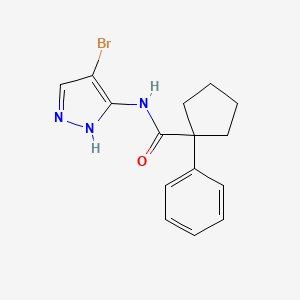

Analgesic Activity

The synthesis of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates from methyl 1-bromocyclohexane carboxylates has shown that these compounds possess analgesic activity with low toxicity, highlighting their potential in medical chemistry (Kirillov et al., 2012).

Combustion Chemistry

The combustion chemistry of methylcyclohexane, a simple alkylated cyclohexane, has been extensively studied to develop kinetic models for larger cycloalkanes and practical fuels. This research is crucial for understanding the combustion processes of cyclohexane derivatives and improving fuel efficiency (Wang et al., 2014).

Palladium-Catalyzed Ring Enlargement

Palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes demonstrates the utility of cyclohexane derivatives in complex organic synthesis, providing a method for creating cyclic structures under mild conditions (Shi et al., 2006).

Enhanced Separation Techniques

The separation of benzene from cyclohexane, a challenging process due to their close boiling points, has been improved by using ionic liquids as entrainers in extractive distillation. This advancement in separation technology is significant for the petrochemical industry (Ayuso et al., 2020).

Propriétés

IUPAC Name |

(1-bromo-2-methylpropyl)cyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c1-8(2)10(11)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROSTGLYKMSTLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1CCCCC1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Bromo-2-methylpropyl)cyclohexane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2865442.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2865446.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2865448.png)

![1-(3-chloro-4-methylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2865453.png)

![5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2865455.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide](/img/structure/B2865457.png)